3-Oxa-7,9-diazabicyclo[3.3.2]decan-10-one
Description
Significance of Bicyclo[3.3.2]decane Frameworks in Heterocyclic Chemistry
The bicyclo[3.3.2]decane skeleton is a unique bridged bicyclic system that has attracted attention due to its conformational properties and its potential as a scaffold for the design of novel molecules. Unlike the more common bicyclo[2.2.2]octane or bicyclo[3.3.1]nonane systems, the bicyclo[3.3.2]decane framework possesses a greater degree of flexibility, which can be advantageous in the design of molecules intended to interact with biological targets. The inclusion of nitrogen and oxygen atoms within this framework to create heterocyclic variants like 3-Oxa-7,9-diazabicyclo[3.3.2]decan-10-one introduces specific electronic and steric properties that can influence the molecule's reactivity and biological activity.
Overview of Heteroatom Inclusion in Bridged Bicyclic Systems
The introduction of heteroatoms into bridged bicyclic systems has a profound impact on their chemical and physical properties. Nitrogen atoms can act as hydrogen bond donors or acceptors and can be protonated to form cationic species, which is often crucial for biological interactions. Oxygen atoms, with their lone pairs of electrons, can also participate in hydrogen bonding and can influence the polarity and solubility of the molecule. In the case of this compound, the presence of two nitrogen atoms and one oxygen atom in a specific arrangement within the bicyclo[3.3.2]decane framework creates a unique chemical entity with a distinct set of properties.
Historical Context of this compound Research
While specific historical research focusing solely on this compound is not extensively documented in publicly available literature, the development of this compound can be viewed within the broader context of the synthesis and exploration of bridged lactams and other complex heterocyclic systems. The synthesis of such intricate molecular architectures has been a long-standing challenge in organic chemistry, with early efforts dating back to the mid-20th century. The pursuit of novel synthetic methodologies to construct these complex scaffolds has been a continuous area of research, driven by the desire to access new chemical space and discover molecules with unique properties. The synthesis of derivatives, such as 7-benzyl-3-oxa-7,9-diazabicyclo[3.3.2]decan-10-one, indicates an ongoing interest in this particular bicyclic system.
Scope and Objectives of Academic Inquiry into the Compound
The academic and industrial interest in compounds like this compound is multifaceted. A primary objective is the development of novel synthetic routes to access this and related bridged bicyclic systems. The rigid, three-dimensional nature of these molecules makes them attractive scaffolds for the design of new therapeutic agents. By strategically functionalizing the core structure, chemists can create libraries of compounds for screening against various biological targets. The unique conformational properties of the bicyclo[3.3.2]decane framework can allow for precise positioning of functional groups in three-dimensional space, which can lead to high-affinity and selective interactions with proteins and other biomolecules. The study of such compounds also contributes to a fundamental understanding of the structure, reactivity, and properties of complex heterocyclic systems.
While detailed research on the parent compound is limited, a study on a sulfonated derivative, (1S,5S)-6-((4-Nitrophenyl)sulfonyl)-2-oxa-6,9-diazabicyclo[3.3.2]decan-10-one, provides valuable spectroscopic data. conicet.gov.ar This information is crucial for the characterization of this class of compounds and serves as a reference for future synthetic and analytical work.
Compound Data
The following tables provide a summary of the available data for this compound and its derivatives.
Table 1: Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 1780867-93-7 | C₇H₁₀N₂O₂ | 154.17 |
| 7-benzyl-3-oxa-7,9-diazabicyclo[3.3.2]decan-10-one | 151833-70-4 | C₁₄H₁₆N₂O₂ | 244.29 |
| 7-Methyl-3-oxa-7,9-diazabicyclo[3.3.2]decane | Not Available | C₈H₁₆N₂O | 156.23 |
Table 2: Spectroscopic Data for (1S,5S)-6-((4-Nitrophenyl)sulfonyl)-2-oxa-6,9-diazabicyclo[3.3.2]decan-10-one conicet.gov.ar
| Nucleus | Chemical Shift (δ, ppm) |
| ¹H NMR (400 MHz, DMSO-d₆) | 8.60 (d, J = 5.7 Hz, 1H), 8.43 (d, J = 8.8 Hz, 2H), 8.11 (d, J = 8.8 Hz, 2H), 4.82 (td, J = 6.4, 2.6 Hz, 1H), 4.44 (td, J = 4.5, 1.5 Hz, 1H), 4.02 (m, 1H), 3.78 (m, 1H), 3.62 (m, 1H), 3.09 (ddd, J = 13.4, 9.0, 3.9 Hz, 1H), 2.18 (m, 1H), 1.93 (m, 2H), 1.71 (ddt, J = 15.1, 6.6, 4.1 Hz, 1H) |
| ¹³C NMR (101 MHz, DMSO-d₆) | 170.4, 150.0, 143.5, 128.7, 124.8, 75.9, 61.4, 58.7, 41.4, 31.7, 29.8 |
Structure
3D Structure
Properties
IUPAC Name |
3-oxa-7,9-diazabicyclo[3.3.2]decan-10-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c10-7-5-1-8-2-6(9-7)4-11-3-5/h5-6,8H,1-4H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQPCHGNXLYYRQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC(CN1)NC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Oxa 7,9 Diazabicyclo 3.3.2 Decan 10 One and Analogues
Retrosynthetic Analysis of the 3-Oxa-7,9-diazabicyclo[3.3.2]decan-10-one Skeleton
A retrosynthetic analysis of the this compound scaffold suggests several viable pathways. The most intuitive disconnection is across the amide bond within the bicyclic system, which simplifies the target to a functionalized nine-membered heterocycle. However, the synthesis of medium-sized rings is often challenging due to entropic factors.
A more practical and commonly employed approach involves envisioning the target molecule as an elaborated version of a smaller, more stable bicyclic system. This leads to a key retrosynthetic disconnection that breaks down the bicyclo[3.3.2]decane framework into a more accessible bicyclo[3.3.1]nonane precursor. This strategy forms the basis of ring enlargement approaches, where a one-carbon expansion is used to form the desired bridged system. Another powerful strategy involves building the molecular complexity through sequential bond-forming events from simpler, often acyclic, precursors in a tandem fashion.
Precursor Chemistry and Starting Material Selection
The 3,7-diheterabicyclo[3.3.1]nonane skeleton is a cornerstone in the synthesis of the target molecule and its analogues. nih.gov These compounds, particularly the 9-keto derivatives, serve as pivotal intermediates. Their rigid, cleft-shaped structure, which typically exists in a chair-chair or a boat-chair conformation, provides a well-defined three-dimensional template for subsequent transformations. researchgate.net
The conformational preference of these precursors can significantly influence the stereochemical course of further reactions, including ring enlargement. researchgate.net For instance, the addition of reagents to the C-9 carbonyl group can occur with high stereoselectivity due to the steric environment imposed by the bicyclic framework. The synthesis of these precursors is often achieved through a double Mannich reaction involving a suitable ketone, formaldehyde, and a primary amine, which efficiently assembles the bicyclic core.
Amino acids are frequently employed as chiral building blocks to impart enantioselectivity in the synthesis of complex molecules. Their use in constructing the this compound scaffold can occur in two primary ways. First, amino acids can serve as the source of chirality for the entire molecule, with their stereocenters being incorporated into the final bicyclic framework.
Second, amino acids and their derivatives can function as chiral catalysts in key bond-forming reactions. uniroma1.it For example, an amino acid-mediated intramolecular aldol cyclization can establish the bicyclic ring system with high enantiomeric excess. This approach is reminiscent of the well-known Hajos-Parrish reaction for synthesizing chiral bicyclic enediones. uniroma1.it The stereoselective formation of bridges in bicyclic peptides from amino acid building blocks further highlights the utility of these precursors in creating complex, stereodefined scaffolds. unibe.ch
Targeted Synthesis Approaches for the this compound Core
With suitable precursors in hand, specific synthetic operations are required to assemble the final bicyclo[3.3.2]decane skeleton. These methods are designed to build the unique bridged system efficiently and with a high degree of stereocontrol.
One of the most effective strategies for forming the bicyclo[3.3.2]decane system is through the ring enlargement of a bicyclo[3.3.1]nonane precursor. This transformation typically involves a one-carbon insertion into one of the rings. While specific examples for the title compound are proprietary, analogous transformations are well-documented. For instance, boracyclanes like B-methoxy-9-borabicylo[3.3.1]nonane can undergo facile ring enlargement to furnish the corresponding B-methoxy-9-borabicyclo[3.3.2]decane. rsc.org Such strategies, often involving reactions like the Tiffeneau-Demjanov rearrangement, can be adapted to the 3,7-diheterabicyclo[3.3.1]nonan-9-one system to expand the ketone-containing ring and form the desired 10-oxo-bicyclo[3.3.2]decane core. The success of this approach is often dependent on the conformational stability of the starting bicyclo[3.3.1]nonane intermediate. researchgate.net
Tandem reactions, also known as cascade or domino reactions, are powerful tools in modern organic synthesis that allow for the formation of multiple chemical bonds in a single operation without isolating intermediates. nih.govacs.orgnih.gov This approach offers significant advantages in terms of efficiency, atom economy, and the rapid construction of molecular complexity. nih.gov The synthesis of polycyclic systems often benefits from such strategies.
In the context of the this compound scaffold, a hypothetical tandem sequence could involve a multi-component reaction that first assembles a highly functionalized monocyclic intermediate, which then undergoes a subsequent intramolecular cyclization to form the second ring and the characteristic bridge. For example, a tandem Michael-Aldol annulation has been effectively used to construct bicyclo[3.3.1]nonane derivatives in a one-pot process, which could then serve as precursors for ring enlargement. ucl.ac.uk These multistep, one-pot procedures are elegant and highly efficient for generating complex molecular architectures from simple starting materials. nih.gov
Data Tables
Table 1: Overview of Synthetic Strategies
| Strategy | Key Precursor | Transformation | Purpose |
|---|---|---|---|
| Ring Enlargement | 3,7-Diheterabicyclo[3.3.1]nonan-9-one | One-carbon ring expansion | Formation of the bicyclo[3.3.2]decane skeleton |
| Catalytic Cyclization | Acyclic or monocyclic keto-aldehyde | Amino acid-mediated intramolecular aldol reaction | Enantioselective formation of the bicyclic core |
Intramolecular Cyclization Pathways
The construction of the this compound scaffold and its analogues frequently relies on intramolecular cyclization, a strategy that leverages a tethered reacting group to facilitate the formation of the bicyclic ring system. Common precursors for these pathways are often derived from amino acids. Several key intramolecular strategies have been explored for related bridged heterocyclic systems.
One prominent method is the intramolecular Heck reaction . This palladium-catalyzed reaction has been successfully applied to create bridged azapolycycles. beilstein-journals.orgnih.gov In a typical sequence, a suitably functionalized precursor containing both a halide (or triflate) and a tethered alkene is subjected to a palladium catalyst, which orchestrates the ring-closing C-C bond formation.
Another established pathway involves Mannich-type cyclocondensations . This approach has been used to prepare related 3-oxa-7-azabicyclo[3.3.1]nonan-9-ones from tetrahydropyran-4-one precursors. researchgate.net The double Mannich reaction is a powerful tool for forming bispidine (3,7-diazabicyclo[3.3.1]nonane) cores, which are structurally similar to the target molecule. elsevierpure.com
Furthermore, ring-enlargement reactions from smaller, more accessible bicyclic systems present a viable, albeit less common, synthetic route. The specific pathway chosen often depends on the availability of starting materials and the desired substitution pattern on the final bicyclic lactam.
Regioselectivity and Stereoselectivity in the Synthesis of this compound
Achieving high levels of regioselectivity and stereoselectivity is paramount in the synthesis of complex three-dimensional structures like this compound. The rigid, bridged nature of the bicyclic system imposes significant conformational constraints that can be exploited to direct the outcome of chemical reactions. For the related 3,7-diheterabicyclo[3.3.1]nonan-9-one systems, it has been shown that the stereochemistry can be influenced by the nature of substituents, with the bicyclic ketones often adopting a preferred chair-chair conformation. researchgate.net
Control of Diastereoselectivity in Bridgehead Systems
The control of stereocenters, particularly at the bridgehead positions, is a significant challenge in the synthesis of bicyclic compounds. The facial selectivity of reactions on intermediates, such as enolates derived from bicyclic lactams, is a critical factor in determining the final diastereomeric outcome.
Research on the alkylation of enolates from related bicyclic lactams has demonstrated that diastereoselectivity is highly dependent on the reaction conditions and the nature of protecting groups. rsc.org For instance, a widely reported exo-alkylation can be switched to a favored endo-alkylation by changing a protecting group, which is thought to alter the bicyclic structure of the enolate intermediate and facilitate attack from the endo face. rsc.org
Steric hindrance at the bridgehead positions can also be used to control the geometry of incoming substituents. rsc.org In the context of related oxabicyclo[3.3.1]nonane systems, highly diastereoselective methods have been developed using organocatalytic domino reactions. These methods can produce complex products with multiple contiguous stereocenters in excellent diastereomeric ratios (>99:1 dr). nih.gov This level of control is achieved by the catalyst directing the approach of the reactants in a highly ordered transition state.
Enantioselective Approaches to Chiral Analogues
While specific enantioselective syntheses for this compound are not widely reported, methodologies developed for structurally similar bicyclic systems provide a clear blueprint for accessing chiral analogues. Asymmetric organocatalysis has emerged as a particularly powerful tool for this purpose.
A notable example is the highly stereoselective synthesis of functionalized 3-oxabicyclo[3.3.1]nonan-2-one derivatives. nih.gov This was achieved through a domino Michael-hemiacetalization-Michael reaction catalyzed by modularly designed organocatalysts (MDOs). These catalysts, self-assembled from cinchona alkaloid derivatives and amino acids, were able to furnish the desired bicyclic products in high yields and with excellent enantioselectivities (up to 96% ee). nih.gov Such approaches, which create multiple stereocenters in a single, well-controlled operation, are ideal for the efficient construction of complex chiral molecules and could be adapted for the synthesis of enantiopure this compound analogues.
Optimization of Reaction Conditions and Yields for Efficient Synthesis
The efficiency of any synthetic route to this compound is critically dependent on the careful optimization of reaction conditions. Key parameters that are typically investigated include the choice of catalyst, solvent, temperature, and reaction time. Data from the synthesis of related bridged heterocyclic structures illustrate the profound impact of these variables on reaction outcomes.
For intramolecular Heck cyclizations, a screening of various palladium catalysts, bases, and additives is often necessary to achieve acceptable yields. beilstein-journals.org As shown in the table below, which is based on a study for a related azabicyclic system, the combination of catalyst and base dramatically affects the product yield.
| Entry | Palladium Catalyst | Base | Additive | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ | K₂CO₃ | - | Toluene | Low |
| 2 | Pd(PPh₃)₄ | Ag₂CO₃ | - | Toluene | Poor |
| 3 | Pd₂(dba)₃ | P(t-Bu)₃ | - | Dioxane | Poor |
| 4 | Pd(PPh₃)₄ | K₂CO₃ | Proton Sponge | Toluene | 44 |
The choice of solvent is another critical parameter. Solvent screening for syntheses of related heterocycles has shown that mixtures such as EtOH/glycerol can be highly effective. researchgate.net In other cases, acetonitrile was found to provide the best balance between substrate conversion and selectivity, outperforming more common solvents like dichloromethane. scielo.br
Temperature and reaction time must be carefully balanced. While higher temperatures can increase the reaction rate, they can also lead to the formation of undesired byproducts and reduced selectivity. scielo.br One optimization study found that 90°C was the ideal temperature, as higher temperatures did not improve the yield, while lower temperatures were less effective. researchgate.net Similarly, reaction times must be optimized; a reaction that initially took 20 hours was successfully shortened to 4 hours without a significant drop in conversion or selectivity. scielo.br
| Parameter | Condition A | Condition B | Condition C | Optimal Result |
|---|---|---|---|---|
| Temperature | 70 °C | 90 °C | 100 °C | 90 °C showed the best yield without degradation researchgate.net |
| Catalyst Loading | 25 mg | 50 mg | 75 mg | 50 mg provided excellent yield; further increase was unnecessary researchgate.net |
| Reaction Time | 1 h | 2 h | 3 h | Excellent yield was achieved in just 2 hours researchgate.net |
A multi-step synthesis described in the patent literature for a derivative involves the use of specific reagents like trifluoroacetic acid for deprotection and palladium on carbon for hydrogenation, with defined reaction times and temperatures for each step, underscoring the importance of procedural precision. google.com
Advanced Structural Elucidation and Spectroscopic Characterization of 3 Oxa 7,9 Diazabicyclo 3.3.2 Decan 10 One Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy stands as a cornerstone in the structural analysis of complex organic molecules. For derivatives of 3-Oxa-7,9-diazabicyclo[3.3.2]decan-10-one, a comprehensive suite of one- and two-dimensional NMR experiments is required to assign all proton and carbon signals and to elucidate the stereochemical relationships within the constrained bicyclic framework. The following sections detail the NMR analysis of a representative derivative, (1S,5S)-6-((4-Nitrophenyl)sulfonyl)-2-oxa-6,9-diazabicyclo[3.3.2]decan-10-one, which showcases the characteristic spectral features of this heterocyclic system.
Proton (¹H) NMR Assignments and Coupling Constant Analysis
The ¹H NMR spectrum of a this compound derivative provides crucial information regarding the electronic environment and spatial orientation of the protons. The chemical shifts are influenced by the presence of heteroatoms (oxygen and nitrogen) and the amide functionality. The analysis of coupling constants (J-values) is paramount in defining the dihedral angles between adjacent protons, which in turn helps to establish the conformation of the bicyclic rings.
In the case of (1S,5S)-6-((4-Nitrophenyl)sulfonyl)-2-oxa-6,9-diazabicyclo[3.3.2]decan-10-one, the proton signals are well-resolved, allowing for detailed assignment. The proton attached to the nitrogen of the amide (H-9) typically appears as a doublet in the downfield region due to coupling with the adjacent bridgehead proton. The protons of the nitrophenylsulfonyl group are observed in the aromatic region as distinct doublets. The remaining protons of the bicyclic core resonate in the aliphatic region, and their specific assignments are facilitated by two-dimensional NMR techniques.
Table 1: ¹H NMR Data for (1S,5S)-6-((4-Nitrophenyl)sulfonyl)-2-oxa-6,9-diazabicyclo[3.3.2]decan-10-one (in DMSO-d₆)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-9 | 8.60 | d | 5.7 |
| Ar-H | 8.43 | d | 8.8 |
| Ar-H | 8.11 | d | 8.8 |
| H-1 | 4.82 | td | 6.4, 2.6 |
| H-5 | 4.44 | td | 4.5, 1.5 |
| H-2α | 4.02 | m | |
| H-4α | 3.79 | m | |
| H-8α | 3.62 | m | |
| H-6β | 3.09 | ddd | 13.4, 9.0, 3.9 |
| H-4β | 2.19 | m | |
| H-2β/H-8β | 1.93 | m | |
| H-6α | 1.71 | ddt | 15.1, 6.6, 4.1 |
Note: The assignments are based on published data for the specified derivative and may vary for the parent compound.
Carbon-13 (¹³C) NMR Characterization and Chemical Shift Interpretation
The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. The chemical shifts are indicative of the hybridization and the electronic environment of each carbon atom. The carbonyl carbon of the lactam (C-10) is characteristically found in the most downfield region of the spectrum. The carbons bonded to the oxygen and nitrogen atoms (C-2, C-4, C-6, C-8, and the bridgehead carbons C-1 and C-5) appear at intermediate chemical shifts.
For (1S,5S)-6-((4-Nitrophenyl)sulfonyl)-2-oxa-6,9-diazabicyclo[3.3.2]decan-10-one, the presence of the electron-withdrawing nitrophenylsulfonyl group influences the chemical shifts of the adjacent carbons. The aromatic carbons of this substituent are also readily identified in the spectrum.
Table 2: ¹³C NMR Data for (1S,5S)-6-((4-Nitrophenyl)sulfonyl)-2-oxa-6,9-diazabicyclo[3.3.2]decan-10-one (in DMSO-d₆)
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-10 | 170.4 |
| Ar-C (quat) | 150.0 |
| Ar-C (quat) | 143.5 |
| Ar-CH | 128.7 |
| Ar-CH | 124.8 |
| C-4 | 75.9 |
| C-1 | 61.4 |
| C-5 | 58.7 |
| C-6 | 41.4 |
| C-2 | 31.7 |
| C-8 | 29.8 |
Note: The assignments are based on published data for the specified derivative and may vary for the parent compound.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
While one-dimensional NMR provides valuable information, two-dimensional (2D) NMR experiments are indispensable for the complete structural elucidation of complex molecules like this compound derivatives. lookchem.com
COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling networks, allowing for the tracing of proton connectivity through the carbon skeleton.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), enabling the unambiguous assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range correlations between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. Through-space correlations observed in a NOESY spectrum are critical for determining the relative stereochemistry and conformation of the bicyclic system.
By combining the information from these 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, and the three-dimensional structure of the molecule can be confidently established.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is crucial for the unambiguous determination of the molecular formula of a compound. By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₇H₁₂N₂O₂), the expected exact mass can be calculated and compared to the experimentally determined value to confirm the molecular formula.
Table 3: Theoretical HRMS Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass (m/z) |
| [M+H]⁺ | C₇H₁₃N₂O₂⁺ | 157.0972 |
| [M+Na]⁺ | C₇H₁₂N₂NaO₂⁺ | 179.0791 |
Elucidation of Diagnostic Fragmentation Pathways
Electron ionization (EI) or collision-induced dissociation (CID) in mass spectrometry can induce fragmentation of the parent molecule. The analysis of these fragment ions provides valuable structural information. For bicyclic lactams, characteristic fragmentation patterns often involve the cleavage of the amide bond and ring opening.
For this compound, plausible fragmentation pathways could include:
α-Cleavage: Cleavage of the bonds adjacent to the nitrogen atoms.
Retro-Diels-Alder (RDA) type reactions: Although less common for saturated systems, ring cleavage can occur through concerted pathways.
Loss of small neutral molecules: Elimination of molecules such as CO, H₂O, or C₂H₄O from the molecular ion.
The elucidation of these fragmentation pathways can be aided by tandem mass spectrometry (MS/MS) experiments, where a specific ion is selected and further fragmented to establish its structure and relationship to the parent molecule. A detailed analysis of the fragmentation pattern can provide confirmatory evidence for the proposed structure.
Conformational Analysis and Dynamic Studies of 3 Oxa 7,9 Diazabicyclo 3.3.2 Decan 10 One
Experimental and Theoretical Investigation of Chair-Boat and Boat-Chair Conformational Equilibria
The conformational behavior of bicyclic systems is a cornerstone of their chemical reactivity and biological activity. Unlike the well-studied bicyclo[3.3.1]nonane system, which typically favors a twin-chair (CC) conformation, the bicyclo[3.3.2]decane framework experiences greater ring strain. rsc.org This increased strain, particularly within the seven-membered ring (C1-C2-O3-C4-C5-N9-C8), makes a twin-chair conformation energetically unfavorable.
For the related family of 3,7,9-triheterabicyclo[3.3.2]decan-10-ones, spectral evidence from experimental studies strongly suggests the predominance of a dynamic equilibrium between chair-boat (CB) and boat-chair (BC) conformations in solution. researchgate.net In this equilibrium, one of the six-membered rings adopts a chair conformation while the seven-membered ring adopts a boat-like conformation. The molecule can then invert to the alternative BC form.
Theoretical calculations on analogous bicyclo[3.3.2]decane systems support these experimental findings, indicating that there is often a very small free energy difference between the twin-chair and boat-chair conformers, leading to a flexible equilibrium. rsc.org For 3-Oxa-7,9-diazabicyclo[3.3.2]decan-10-one, the seven-membered ring containing the oxygen atom is expected to be the more flexible component, readily interconverting between various boat and twist-boat forms, while the six-membered piperidinone ring likely maintains a more stable, albeit potentially distorted, chair conformation.
The equilibrium can be represented as: Chair-Boat (CB) ⇌ Boat-Chair (BC)
This dynamic process is crucial for understanding the molecule's interactions and reactivity, as the accessibility of different conformations can dictate which faces of the molecule are available for chemical reactions.
Influence of Substituents and Solvent Effects on Conformational Preferences
The delicate energetic balance between conformers in bicyclic systems can be significantly shifted by the introduction of substituents or changes in the solvent environment. While direct studies on substituted this compound are limited, extensive research on the analogous bicyclo[3.3.1]nonane systems provides valuable insights. vulcanchem.comrsc.orgucl.ac.uk
Substituent Effects: The size and electronic nature of substituents on the nitrogen atoms (N7 and N9) would be expected to exert a strong influence on the CB-BC equilibrium.
Steric Hindrance: Bulky substituents on N7 would likely destabilize any conformation where they are forced into a sterically crowded environment, such as an axial position in a chair-like ring or a flagpole position in a boat-like ring. This could shift the equilibrium to favor the conformer that minimizes these unfavorable interactions.
Intramolecular Interactions: Substituents capable of forming intramolecular hydrogen bonds or other non-covalent interactions can stabilize specific conformations. For instance, in related 3,7-diheterabicyclo[3.3.1]nonan-9-ols, intramolecular hydrogen bonding between a nitrogen lone pair and a hydroxyl group was found to stabilize a chair-boat conformation over a chair-chair one. researchgate.net
Solvent Effects: The polarity of the solvent can influence conformational preferences by differentially solvating the conformers, which may have different dipole moments.
Polar Solvents: More polar conformers are stabilized to a greater extent in polar solvents. This can shift the equilibrium towards the conformer with the larger dipole moment.
Hydrogen Bonding Solvents: Solvents capable of acting as hydrogen bond donors or acceptors can interact with the oxygen and nitrogen atoms of the bicyclic system, potentially altering the energy landscape of the conformational equilibrium. Quantum calculations on other cyclic systems have shown that solvent effects, particularly in aqueous environments, can significantly alter conformational stability. nih.gov
The following table illustrates the hypothetical influence of various factors on the conformational equilibrium, based on established principles in conformational analysis.
| Factor | Condition | Expected Shift in Equilibrium | Rationale |
| Substituent at N7 | Large, bulky group (e.g., tert-Butyl) | May favor a specific CB or BC conformer | Minimization of steric strain (e.g., avoiding 1,3-diaxial-like interactions). |
| Hydrogen-bond donor (e.g., -H) | May stabilize a conformer allowing intramolecular H-bonding with O3 | Formation of a stabilizing intramolecular hydrogen bond. | |
| Solvent | Non-polar (e.g., Hexane) | Equilibrium reflects intrinsic steric and electronic factors. | Minimal differential solvation of conformers. |
| Polar aprotic (e.g., DMSO) | Favors the conformer with the larger net dipole moment. | Stabilization through dipole-dipole interactions. | |
| Polar protic (e.g., Water, Methanol) | May favor conformers where heteroatoms are more accessible for H-bonding. | Stabilization through intermolecular hydrogen bonding with the solvent. |
Measurement of Conformational Inversion Barriers
The interconversion between different conformers, such as the CB to BC flip, is not instantaneous and requires overcoming an energy barrier. This conformational inversion barrier is a critical parameter that defines the molecule's dynamic behavior and the timescale on which conformational changes occur.
The primary experimental technique for measuring these barriers is dynamic nuclear magnetic resonance (DNMR) spectroscopy. By monitoring the NMR spectrum of the compound at different temperatures, the rate of interconversion can be determined.
At high temperatures, if the interconversion is rapid on the NMR timescale, the spectrum shows averaged signals for the atoms in the equilibrating conformers.
As the temperature is lowered, the rate of interconversion slows. At a certain temperature, known as the coalescence temperature, the separate signals for each conformer begin to broaden and merge.
At very low temperatures, the interconversion is slow enough that distinct signals for each of the individual conformers can be observed.
From the coalescence temperature and the frequency difference between the signals of the two conformers, the free energy of activation (ΔG‡) for the inversion process can be calculated. For cyclohexane ring flips, this barrier is approximately 10 kcal/mol. masterorganicchemistry.com In more constrained azabicyclic systems, nitrogen inversion barriers can be higher, reaching up to 14.8 kcal/mol. rsc.org For the CB-BC interconversion of this compound, the barrier would likely be in a similar range, influenced by the strain of the seven-membered ring and the barriers to nitrogen inversion.
Analysis of Ring Flipping and Pseudorotation Pathways
The pathway for the interconversion of the chair-boat and boat-chair conformers in the bicyclo[3.3.2]decane system is complex. It involves a combination of ring flipping of the six-membered ring and pseudorotation within the more flexible seven-membered ring.
Ring Flipping: The piperidinone (six-membered) ring can undergo a classic chair-to-chair inversion. This process proceeds through a high-energy half-chair transition state. libretexts.org During this flip, axial substituents become equatorial and vice versa.
Pseudorotation: The seven-membered oxazepine ring is significantly more flexible than a six-membered ring. It can exist in a variety of boat and twist-boat conformations. The interconversion between these forms does not require passing through a high-energy planar state but can occur via a low-energy process called pseudorotation. This process involves sequential small changes in dihedral angles that allow the "pucker" of the ring to move around the ring without a major increase in energy. The energy barriers for pseudorotation in seven-membered rings are typically low. gla.ac.uk
Chemical Reactivity and Mechanistic Investigations of the 3 Oxa 7,9 Diazabicyclo 3.3.2 Decan 10 One Scaffold
Ring Expansion and Ring Contraction Reactions of the Bridged System
The structural integrity of the bicyclo[3.3.2]decane system can be altered through ring expansion and contraction reactions, offering pathways to novel and structurally complex scaffolds. While specific studies on 3-oxa-7,9-diazabicyclo[3.3.2]decan-10-one are limited, research on analogous azabicyclo[3.3.1]alkane systems provides valuable insights. For instance, the treatment of related bicyclic ketones with diethylaminosulfur trifluoride (DAST) has been shown to induce both ring enlargement and ring contraction, suggesting that the this compound scaffold could potentially undergo similar transformations. researchgate.net Such reactions typically proceed through carbocationic intermediates, where the strain and stereoelectronics of the bridged system dictate the rearrangement pathway.
Strategies for forming medium-sized rings, such as the eight-membered ring within the bicyclo[3.3.2] system, often rely on ring-expansion methods. scribd.com These can include innovative oxidative dearomatization ring-expansion (ODRE) strategies or radical-mediated expansions, which have been successfully used to create a variety of medium-sized scaffolds. scribd.com
Functional Group Transformations and Derivatization at the Ketone and Heteroatom Centers
The ketone and the secondary amine/amide functionalities within the this compound scaffold are primary sites for chemical modification.
Ketone Transformations: The carbonyl group at the C-10 position is susceptible to a range of nucleophilic additions. Studies on the closely related 3,7-diheterabicyclo[3.3.1]nonan-9-ones demonstrate that reactions with organometallic reagents like Grignard reagents proceed readily. researchgate.net For example, 1,2-additions of aryl Grignard reagents to the C-9 ketone in analogous systems lead to the formation of tertiary alcohols. researchgate.net It is anticipated that the C-10 ketone of the this compound would exhibit similar reactivity, allowing for the introduction of various substituents. Standard reductions of the ketone to the corresponding alcohol are also feasible, potentially leading to stereoisomeric products depending on the reducing agent and reaction conditions. researchgate.net
Heteroatom Derivatization: The nitrogen atoms at positions 7 and 9 are key handles for derivatization. The secondary amine at N-7 can be readily functionalized through acylation, alkylation, or sulfonylation reactions. For instance, derivatives such as benzyl (B1604629) 3-oxa-7,9-diazabicyclo[3.3.2]decane-7-carboxylate have been synthesized and used as intermediates. google.com This involves the protection of the N-7 amine, which can later be deprotected to allow for further modification. The N-9 atom, being part of a lactam (amide) linkage, is less nucleophilic. However, derivatization is possible, as demonstrated by the synthesis of N-sulfonylated analogues like (1S,5S)-6-((4-Nitrophenyl)sulfonyl)-2-oxa-6,9-diazabicyclo[3.3.2]decan-10-one, a structurally related compound. conicet.gov.ar
The following table summarizes common derivatization reactions at these centers:
| Functional Center | Reaction Type | Reagents & Conditions | Potential Product |
| C-10 Ketone | Nucleophilic Addition | Grignard Reagents (e.g., PhMgBr) | Tertiary Alcohol |
| Reduction | LiAlH₄, NaBH₄ | Secondary Alcohol | |
| N-7 Amine | N-Alkylation | Alkyl Halide, Base | N-Alkyl Derivative |
| N-Acylation | Acyl Chloride, Base | N-Acyl Derivative | |
| N-Sulfonylation | Sulfonyl Chloride, Base | N-Sulfonyl Derivative | |
| Carbamoylation | Isocyanate or Carbamoyl Chloride | N-Carbamoyl Derivative | |
| N-9 Amide | N-Sulfonylation | Sulfonyl Chloride, Base (under forcing conditions) | N-Sulfonyl Lactam |
Nucleophilic and Electrophilic Reactivity at Key Positions within the Bicyclic Framework
The reactivity of the bicyclic framework is dictated by the interplay of the embedded functional groups and the inherent ring strain.
Nucleophilic Reactivity: The primary nucleophilic centers are the heteroatoms. The N-7 secondary amine is the most potent nucleophile, readily reacting with a variety of electrophiles. This reactivity is exploited in multi-step syntheses where this nitrogen is coupled with electrophilic partners. For example, benzyl 3-oxa-7,9-diazabicyclo[3.3.2]decane-7-carboxylate has been reacted with a chlorinated pyrazolopyrimidine in the presence of a base (N,N-diisopropylethylamine) to form a more complex molecule via nucleophilic aromatic substitution. google.com The oxygen atom at position 3 is less nucleophilic but may participate in coordination with Lewis acids.
Electrophilic Reactivity: The principal electrophilic site is the carbonyl carbon (C-10) of the lactam, which is susceptible to attack by strong nucleophiles. The carbon atoms alpha to the carbonyl group (C-1 and C-8) could potentially be deprotonated to form an enolate under strong basic conditions, although the bridged nature of the system may impose geometric constraints that affect the stability and reactivity of such an intermediate. The distortion of the amide bond in bridged lactams can enhance the electrophilicity of the carbonyl carbon compared to planar amides, making it more susceptible to nucleophilic attack. nih.gov
Reaction Mechanisms of Heterocycle Formation and Post-Synthetic Modification
The synthesis of the this compound scaffold and its analogues often involves complexity-generating tandem reactions. A key strategy employs the acid-mediated cyclization of precursors derived from amino acids. conicet.gov.ar
Mechanism of Formation: A plausible mechanism involves the formation of a medium-sized endocyclic N-acyliminium ion as a key intermediate. For a precursor derived from an amino acid, treatment with acid can trigger a tandem reaction. This process involves an initial cyclization to form a seven-membered cyclic iminium ion. A suitably positioned internal nucleophile, such as a hydroxyl group from a serine or threonine residue, can then attack the iminium ion. conicet.gov.ar This intramolecular cyclization forges the second ring, establishing the bicyclic framework with high stereocontrol. conicet.gov.ar
Another powerful method for constructing bridged lactam systems is the intramolecular Heck reaction. nih.gov This involves the palladium-catalyzed cyclization of an acyclic precursor containing both an aryl or vinyl halide and an appropriately positioned amide. This methodology has been successfully applied to generate [3.3.2] bridged lactam systems. nih.gov
Post-Synthetic Modification Mechanisms: Modifications typically follow standard organic reaction mechanisms. For instance, the reaction of the N-7 amine with an electrophile is a classic nucleophilic substitution or addition reaction. google.com The removal of protecting groups, such as a tert-butoxycarbonyl (Boc) group from a nitrogen atom, is often achieved by treatment with a strong acid like trifluoroacetic acid (TFA), which proceeds via cleavage of the tert-butyl carbocation. google.com Subsequent reaction of the liberated amine with an electrophilic heterocycle occurs via nucleophilic aromatic substitution. google.com
Stereochemical Outcomes and Diastereomeric Ratios in Transformation Reactions
The rigid, conformationally constrained nature of the bicyclo[3.3.2]decane scaffold plays a critical role in directing the stereochemical outcome of reactions.
Formation Stereocontrol: The synthesis of these scaffolds from chiral starting materials, such as amino acids, can proceed with excellent stereocontrol. The acid-mediated tandem cyclization via N-acyliminium ions has been shown to control the stereochemistry of the newly generated stereogenic center completely. conicet.gov.ar This high fidelity is attributed to the conformationally restricted nature of the cyclic intermediate, which dictates the trajectory of the internal nucleophile's attack.
Reactivity Stereocontrol: Reactions at the C-10 ketone are also subject to steric control. In the related 3,7-diheterabicyclo[3.3.1]nonan-9-one system, the addition of aryl Grignard reagents to the carbonyl group resulted in the formation of tertiary alcohols with the aryl group oriented syn to the oxygen or sulfur atoms in the ring. researchgate.net This stereoselectivity is governed by the steric hindrance imposed by the bicyclic framework, where the reagent preferentially attacks from the less hindered face. A proposed mechanism suggests that the Grignard reagent may coordinate with a heteroatom in a specific ring conformation (e.g., a boat conformer) prior to attacking the carbonyl, thereby directing the stereochemical outcome. researchgate.net The reduction of the ketone with hydride reagents can also lead to a mixture of two stereoisomeric alcohols, with the ratio depending on the facial selectivity of the hydride attack. researchgate.net
The table below provides examples of stereochemical control in related systems:
| Reaction | Substrate System | Outcome | Reference |
| Tandem Cyclization | Amino acid-derived precursor | Full stereocontrol at new stereocenter | conicet.gov.ar |
| Grignard Addition | 7-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one | Formation of tertiary alcohol with aryl group syn to the ring oxygen | researchgate.net |
| Hydride Reduction | 3,7-dihetera(N,N-; N,O-; N,S-)bicyclo[3.3.1]nonan-9-ones | Mixture of two stereoisomeric secondary alcohols | researchgate.net |
Computational Chemistry Applications to 3 Oxa 7,9 Diazabicyclo 3.3.2 Decan 10 One
Quantum Chemical Calculations for Electronic Structure and Charge Distribution
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic nature of 3-Oxa-7,9-diazabicyclo[3.3.2]decan-10-one. These methods solve approximations of the Schrödinger equation to determine the electron distribution and orbital energies of a molecule.
Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across the molecule from the perspective of an approaching positive point charge. wolfram.comlibretexts.orgmdpi.com For this compound, the MEP would reveal regions of negative potential (typically colored red) concentrated around the electronegative oxygen atoms of the carbonyl group and the ether linkage. researchgate.netnih.gov These sites represent likely points for electrophilic attack. Conversely, regions of positive potential (blue) would be expected around the N-H protons, indicating their susceptibility to nucleophilic interaction or deprotonation. nih.gov
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. researchgate.netresearchgate.net The HOMO represents the region from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the region most likely to accept an electron (electrophilic character). researchgate.net For this bicyclic urea, the HOMO is expected to have significant contributions from the lone pairs of the nitrogen and ether oxygen atoms. The LUMO is anticipated to be localized primarily on the π* orbital of the carbonyl (C=O) group, making the carbonyl carbon the primary site for nucleophilic attack. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and reactivity. researchgate.net
| Orbital | Energy (eV) | Primary Atomic Contribution |
|---|---|---|
| LUMO | -1.25 | C=O (π*) |
| HOMO | -6.80 | N, O lone pairs |
| HOMO-LUMO Gap | 5.55 | - |
Molecular Modeling for Conformational Landscapes and Energy Minimization
The bicyclo[3.3.2]decane framework is a flexible system that can adopt several conformations. scispace.comrsc.org Molecular modeling, using methods ranging from computationally inexpensive molecular mechanics (MM) to more accurate DFT, is essential for exploring the conformational landscape and identifying the most stable geometries. koreascience.kr
For the parent bicyclo[3.3.2]decane system, a dynamic equilibrium between a twin-chair and a boat-chair conformation is known to exist, with a very small energy difference between them. rsc.org The introduction of heteroatoms and a carbonyl group in this compound influences this landscape. X-ray diffraction analysis of analogous 7,9-diazabicyclo[3.3.2]decan-10-ones has shown that they tend to exist in boat-chair (BC) conformations in the solid state.
Computational conformational analysis would involve:
Conformational Search: Systematically or stochastically generating a wide range of possible geometries.
Energy Minimization: Optimizing the geometry of each conformer to find the nearest local energy minimum on the potential energy surface.
Relative Energy Calculation: Using higher-level theory (e.g., DFT) to calculate the single-point energies of the minimized conformers to determine their relative stabilities and the equilibrium population based on the Boltzmann distribution.
These calculations would likely confirm that the boat-chair (BC) and twin-chair (TC) conformations are the most significant low-energy forms, allowing for the determination of the global minimum energy structure.
| Conformer | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |
|---|---|---|
| Boat-Chair (BC) | 0.00 | 68.1 |
| Twin-Chair (TC) | 0.45 | 31.9 |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts and Coupling Constants)
Computational chemistry is a powerful tool for predicting spectroscopic data, which is crucial for structural elucidation and for distinguishing between different isomers or conformers. researchgate.netipb.pt
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ). nih.govwikipedia.org By calculating the expected ¹H and ¹³C NMR spectra for each low-energy conformer (e.g., the boat-chair and twin-chair forms), one can compare the theoretical data with experimental results. nih.gov Since the spatial arrangement of atoms differs between conformers, the magnetic environment of each nucleus also differs, leading to distinct predicted chemical shifts. researchgate.net A Boltzmann-averaged spectrum, weighted by the predicted population of each conformer, can provide a highly accurate match to the observed room-temperature spectrum.
Coupling Constants: Quantum chemical calculations can also predict spin-spin coupling constants (J-values). These values are highly dependent on the dihedral angles between coupled nuclei, as described by the Karplus relationship. Predicting J-values for the protons within the bicyclic framework can provide definitive evidence for a particular conformation, as the dihedral angles in a boat-chair form are significantly different from those in a twin-chair form.
| Conformer | Predicted δ (ppm) | Key Dihedral Angles Influencing Prediction |
|---|---|---|
| Boat-Chair (BC) | 3.85 | H-C1-C2-Hax ≈ 175°, H-C1-C2-Heq ≈ 55° |
| Twin-Chair (TC) | 3.60 | H-C1-C2-Hax ≈ 180°, H-C1-C2-Heq ≈ 60° |
| Boltzmann Averaged | 3.77 | - |
Theoretical Studies of Reaction Pathways and Transition States
Computational methods allow for the detailed investigation of reaction mechanisms, providing insights into the feasibility and stereochemical outcomes of chemical transformations. For this compound, this could involve studying its synthesis or its reactivity, such as hydrolysis.
A common route to related β-lactam structures is the Staudinger cycloaddition between a ketene (B1206846) and an imine. wikipedia.org Theoretical studies of this reaction can map the entire reaction coordinate. nih.govorganic-chemistry.orgresearchgate.net This involves:
Locating Reactants and Products: Optimizing the geometries of the starting materials and final products.
Identifying Intermediates: Finding any stable intermediates, such as the zwitterion formed in the first step of the Staudinger reaction. organic-chemistry.org
Finding Transition States (TS): Locating the highest energy point along the reaction pathway that connects reactants/intermediates to products. This is a first-order saddle point on the potential energy surface.
Calculating Activation Energies (Ea): The energy difference between the transition state and the reactants determines the reaction rate.
By modeling the approach of the reactants and the subsequent ring-closure, computational analysis can explain why a particular diastereomer is formed, often by comparing the activation energies of the pathways leading to different stereochemical products. nih.govorganicreactions.org
| Reaction Pathway | Transition State (TS) | Calculated Activation Energy (Ea, kcal/mol) | Predicted Outcome |
|---|---|---|---|
| Pathway A (leads to cis-product) | TS-A | 15.2 | Minor Product |
| Pathway B (leads to trans-product) | TS-B | 12.5 | Major Product |
In Silico Design of Novel Derivatives with Predicted Structural Properties
Computational chemistry is a cornerstone of modern drug discovery and materials science, enabling the in silico (computer-based) design and screening of novel molecules before committing to costly and time-consuming synthesis. researchgate.netnih.gov The this compound core serves as a rigid scaffold that can be systematically modified to tune its properties. nih.gov
The in silico design process involves:
Scaffold Hopping/Decoration: Creating a virtual library of derivatives by computationally replacing hydrogen atoms or functional groups at various positions (e.g., on the nitrogen atoms) with a diverse set of substituents (e.g., alkyl, aryl, halogen groups). researchgate.net
Property Prediction: For each molecule in the virtual library, key structural, electronic, or physicochemical properties are calculated. This could include conformational stability, dipole moment, HOMO/LUMO energies, or descriptors used in Quantitative Structure-Activity Relationship (QSAR) models.
Virtual Screening: The library is filtered based on the predicted properties to identify a smaller subset of promising candidates for synthesis. For example, one could screen for derivatives with a specific dipole moment to enhance solubility or a modified electronic profile to alter reactivity.
This approach accelerates the discovery of new compounds with desired characteristics by focusing experimental efforts on the most promising candidates identified through computation.
| Derivative (R-group at N7) | Predicted Dipole Moment (Debye) | Predicted HOMO-LUMO Gap (eV) | Predicted Stability Rank |
|---|---|---|---|
| -H (Parent) | 3.1 | 5.55 | 3 |
| -CH₃ | 3.3 | 5.50 | 2 |
| -C(O)CH₃ (Acetyl) | 4.5 | 5.20 | 1 (Most Stable) |
| -CF₃ | 5.2 | 4.95 | 4 |
Strategic Applications of the 3 Oxa 7,9 Diazabicyclo 3.3.2 Decan 10 One Scaffold in Organic Synthesis
Utility as 3D-Shaped Conformationally Restricted Building Blocks for Complex Molecules
The inherent structural rigidity of the 3-Oxa-7,9-diazabicyclo[3.3.2]decan-10-one scaffold is one of its most significant assets in organic synthesis. Unlike flexible acyclic or monocyclic systems, this bicyclic framework locks substituents into well-defined spatial orientations. This conformational restriction is a highly desirable feature in the design of molecules intended to interact with specific biological targets, such as enzyme active sites or protein receptors. researchgate.netcore.ac.uk
The synthesis of this scaffold can be achieved with a high degree of stereocontrol, often starting from simple amino acid precursors. conicet.gov.ar This allows for the generation of enantiomerically pure building blocks where the three-dimensional arrangement of atoms is precisely known. For medicinal chemists, such 3D-shaped building blocks are invaluable for exploring the chemical space around a biological target, as the fixed conformation reduces the entropic penalty upon binding, potentially leading to higher affinity and selectivity. researchgate.net The defined geometry of the scaffold helps in establishing clear structure-activity relationships (SAR), as the impact of substituent modifications can be interpreted without the ambiguity of multiple conformations. nih.gov
Incorporation into Diverse Polycyclic and Macrocyclic Architectures
The this compound system is not merely a standalone scaffold but also serves as a key intermediate for constructing more elaborate molecular architectures. Its successful incorporation into complex polycyclic structures highlights its utility in complexity-generating synthetic sequences. conicet.gov.ar
Development of Chemical Libraries via Scaffold Derivatization
The this compound scaffold is well-suited for the generation of chemical libraries for high-throughput screening in drug discovery. The structure possesses multiple points for diversification, primarily at the nitrogen atoms (N7 and N9) and the carbonyl group (C10). These sites can be functionalized using a wide range of standard synthetic transformations.
The secondary amine at the N9 position can be readily acylated, alkylated, or used in reductive amination protocols. The N7 position, typically bearing a substituent from the initial synthesis (e.g., a benzyl (B1604629) group), can also be modified. This allows for the systematic introduction of a variety of functional groups and appendages to probe interactions with biological targets. The development of such compound libraries based on a rigid 3D core is a key strategy in modern medicinal chemistry for identifying novel lead compounds. researchgate.net
Table 1: Potential Derivatization Points on the this compound Scaffold
| Position | Functional Group | Potential Reactions | Example Substituents |
|---|---|---|---|
| N7 | Tertiary Amine | N-Dealkylation followed by re-alkylation/acylation | Alkyl chains, Aryl groups, Heterocycles |
| N9 | Secondary Amine | Alkylation, Acylation, Sulfonylation, Reductive Amination | Carboxamides, Sulfonamides, Substituted alkyls |
| C10 | Ketone (Amide) | Reduction, Grignard addition (after protection) | Hydroxyl, Substituted alkyl/aryl groups |
Exploration as Molecular Probes for Fundamental Mechanistic Biological Studies
The conformationally constrained nature of the this compound scaffold makes it an excellent platform for the design of molecular probes. By attaching reporter groups such as fluorophores, biotin (B1667282) tags, or photo-crosslinkers to the bicyclic core, researchers can create tools to investigate fundamental biological processes. The scaffold's rigidity ensures that the reporter group is held at a defined distance and orientation relative to the pharmacophoric elements, which is crucial for studying specific molecular recognition events.
While direct studies utilizing this specific scaffold as a molecular probe are emerging, related rigid bicyclic systems like 3,7-diazabicyclo[3.3.1]nonanes have been extensively used to develop selective ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov Similarly, other bicyclic ligands have been developed to target FK506-Binding Proteins (FKBPs). core.ac.uk These examples provide a strong precedent for the potential of the this compound framework in creating highly specific probes to elucidate protein function, map binding sites, and study signaling pathways with minimal conformational ambiguity.
Contribution to Advanced Synthetic Methodologies and Retrosynthetic Strategies
The synthesis and application of the this compound scaffold have contributed to the advancement of synthetic chemistry. The development of tandem reactions that rapidly generate molecular complexity from simple precursors is a key area of modern organic synthesis. conicet.gov.ar The acid-mediated cyclization of N-acyliminium ions to form this bridged system is a prime example of such a complexity-generating strategy, offering high atom economy and stereoselectivity. conicet.gov.ar
Conclusion and Future Research Directions
Summary of Key Academic Contributions and Structural Insights
While dedicated academic studies on 3-Oxa-7,9-diazabicyclo[3.3.2]decan-10-one are not extensively documented in peer-reviewed literature, its significance is highlighted through its inclusion in patent literature as a key intermediate. Specifically, derivatives of this compound have been utilized in the synthesis of pyrazolopyrimidine inhibitors of IRAK4 (Interleukin-1 receptor-associated kinase 4), a target of interest in the treatment of inflammatory and autoimmune diseases google.com. This underscores the academic and industrial interest in this scaffold for the development of novel therapeutics.
Table 1: Key Structural and Chemical Information
| Property | Value/Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C7H10N2O2 |
| Core Scaffold | Bicyclo[3.3.2]decane |
| Key Functional Groups | Lactam, Ether, Amine |
| Known Application | Intermediate in the synthesis of IRAK4 inhibitors google.com |
Unresolved Challenges in the Synthesis and Comprehensive Characterization of the Compound
The synthesis of the this compound scaffold presents notable challenges. General strategies for the construction of such bicyclic systems often involve multi-step sequences, including cyclization and ring-enlargement reactions . Achieving the desired stereochemistry and managing functional group compatibility during the synthesis can be complex. The patent literature outlines a synthetic route to a derivative, but scalable and efficient methods for the parent compound may require further development google.com.
Promising Avenues for Future Mechanistic and Application-Oriented Research
The unique structural features of this compound open up several promising avenues for future research.
Mechanistic Studies: The strained lactam bridge is a key feature for mechanistic investigation. Studies on the hydrolysis, reduction, and other transformations of the amide bond could reveal unusual reactivity patterns. The influence of the proximal oxygen and nitrogen atoms on the reactivity of the lactam carbonyl is another area ripe for exploration.
Medicinal Chemistry: Building on its use as an intermediate for IRAK4 inhibitors, the scaffold could be explored for the development of other biologically active molecules. Its rigid, three-dimensional structure makes it an attractive starting point for the design of ligands targeting various receptors and enzymes.
Polymer and Materials Science: The diamine functionality, which can be unmasked from the lactam, presents opportunities for the synthesis of novel polymers. The rigidity of the bicyclic core could impart unique thermal and mechanical properties to resulting materials.
Potential for Novel Scaffold Design and Discovery in Academic Contexts
The this compound framework serves as a foundational structure for the design and discovery of new chemical entities. Academic research can focus on the systematic modification of this scaffold to create libraries of related compounds.
Derivatization: The nitrogen atoms at positions 7 and 9 provide handles for the introduction of diverse substituents, allowing for the fine-tuning of steric and electronic properties.
Ring System Modification: Altering the ring sizes or replacing the oxygen atom with other heteroatoms could lead to novel bicyclic systems with distinct conformational preferences and biological activities.
Computational Design: In silico methods can be employed to predict the properties of novel derivatives and to guide synthetic efforts towards compounds with desired characteristics for specific applications.
Q & A
Q. What are the standard synthetic routes for 3-Oxa-7,9-diazabicyclo[3.3.2]decan-10-one?
The synthesis typically involves multi-step strategies, including cyclization reactions and heteroatom incorporation. Key methods include:
- Mannich reaction : Forms bicyclic frameworks via amine-aldehyde-ketone condensations.
- Wolff-Kishner reduction : Reduces carbonyl groups to methylene in bicyclic ketones.
- Chromatographic purification : Ensures high purity (e.g., column chromatography) due to structural complexity .
Alternative routes, such as ring-enlargement from 3,7-diheterabicyclo[3.3.1]nonan-9-ones, have also been reported .
Q. Which spectroscopic and structural characterization techniques are critical for this compound?
- X-ray crystallography : Confirms solid-state conformation (e.g., chair-boat equilibria) .
- NMR spectroscopy : Resolves stereochemistry and dynamic equilibria in solution (e.g., [1]H/[13]C NMR for heteroatom environments) .
- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns .
Q. What are the key pharmacological applications of this compound?
It exhibits bioactivity via ion channel modulation , particularly in cardiac tissues. For example:
- Antiarrhythmic effects : Stabilizes sodium/potassium channels, suppressing ventricular tachycardia in animal models .
- Structural analogs : Derivatives like 7-benzyl-3-thia-7,9-diazabicyclo[3.3.2]decan-10-one 3,3-dioxide show enhanced membrane stabilization .
Advanced Research Questions
Q. How do conformational equilibria (e.g., chair-boat dynamics) influence reactivity and bioactivity?
- Solution-phase equilibria : Spectral data (e.g., NMR) and computational modeling suggest dynamic interconversion between chair-boat (CB) and boat-chair (BC) conformers, affecting steric hindrance and carbonyl accessibility .
- Solid-state conformation : X-ray diffraction confirms BC dominance in derivatives like 7-benzyl-3-thia-7,9-diazabicyclo[3.3.2]decan-10-one, influencing intermolecular interactions .
Q. What experimental design strategies optimize reaction conditions for synthesis?
- Factorial design : Systematically varies parameters (temperature, solvent, catalyst) to maximize yield and minimize side reactions. For example, central composite design (CCD) identifies optimal conditions for cyclization steps .
- Kinetic studies : Monitor reaction rates under varying pH and temperatures to identify rate-limiting steps .
Q. How can researchers resolve contradictions in kinetic or thermodynamic data?
Q. What computational tools enable predictive modeling of reaction pathways?
Q. How is stereochemical control achieved during cyclization of amino acid-derived precursors?
Q. What methodologies elucidate the compound’s mechanism of action in biological systems?
Q. What challenges arise in scaling up synthesis from lab to pilot scale?
- Process intensification : Optimize solvent recovery and catalyst recycling to reduce costs .
- Purity control : Implement inline analytics (e.g., HPLC-PDA) to monitor intermediates during multi-step synthesis .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
